6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

HIV-1 Integrase Inhibitor Antiviral Selectivity

This compound is the unambiguous choice for medicinal chemistry programs requiring validated HIV-1 integrase strand transfer inhibition (IC50=33nM) or selective EAAT3 targeting. The 6-bromo and 3-amino motifs are essential pharmacophores; substitution with non-aminated or chloro analogs results in complete functional nulls per SAR data. Ensure precise target engagement.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1216309-40-8
Cat. No. B1376687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
CAS1216309-40-8
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C(N2C=C(C=CC2=N1)Br)N
InChIInChI=1S/C8H8BrN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3
InChIKeyJCNKLKPIXFOJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1216309-40-8): Chemical Class and Procurement Context


6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine (CAS 1216309-40-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class . This scaffold is characterized by a fused bicyclic structure that integrates an imidazole and a pyridine ring, and it is frequently employed as a privileged structure in medicinal chemistry due to its potential for diverse biological activities [1]. The compound is primarily used as a synthetic building block and research reagent , and its specific substitution pattern—a bromine atom at the 6-position, a methyl group at the 2-position, and an amine at the 3-position—defines its distinct chemical and biological properties [2].

Why Substituting 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine with a Close Analog Carries Quantifiable Risk


Substituting 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine with a closely related analog is not a neutral decision due to the pronounced impact of minor structural changes on biological activity and selectivity. Structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyridin-3-amine scaffold have demonstrated that the specific halogen (e.g., Br vs. Cl) and the presence of a methyl group at the 2-position are not merely isosteric replacements; they are critical determinants of potency and target engagement [1]. For instance, the 3-amino group and the lipophilic nature of the 6-bromo substituent are essential for achieving significant activity in certain contexts, such as the inhibition of the excitatory amino acid transporter subtype 3 (EAAT3) [1]. Furthermore, substituting the core scaffold with a non-aminated analog, like 6-bromo-2-methylimidazo[1,2-a]pyridine, results in a complete loss of the 3-amine's hydrogen-bonding capacity, fundamentally altering its potential as a kinase inhibitor probe or a versatile synthetic intermediate [2]. These data underscore that even a seemingly minor change in substitution pattern can lead to a functional null or a compound with a different, and potentially undesirable, selectivity profile, making direct substitution without validation a high-risk proposition.

Quantitative Differentiation Evidence for 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine Against Key Analogs


HIV-1 Integrase Inhibition: Selectivity Profile vs. 6-Chloro Analog

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine exhibits a unique functional profile as an HIV-1 integrase inhibitor compared to its 6-chloro analog. The bromo derivative demonstrates a stark dichotomy in its activity, effectively inhibiting the strand transfer step of HIV-1 integrase while being completely inactive against the 3'-processing step [1]. In contrast, the 6-chloro analog (CAS 1215970-72-1) has been reported to be completely inactive in functional antiviral assays against HIV-1 . This differential activity is not a matter of potency but of functional engagement, highlighting a distinct and target-specific mechanism for the bromo compound.

HIV-1 Integrase Inhibitor Antiviral Selectivity

Antibacterial Activity: Differentiated Spectrum and Mechanism from Non-Halogenated Scaffold

The imidazo[1,2-a]pyridin-3-amine chemotype, which includes 6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine, has been identified as a novel class of bacteriostatic agents with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. This activity is distinct from the parent 2-methylimidazo[1,2-a]pyridin-3-amine scaffold lacking the 6-bromo substitution, which exhibits a different and less well-characterized antibacterial profile. Importantly, the target compound is classified as a cell wall synthesis inhibitor with weak whole-cell activity [2], a mechanism that differentiates it from other antibacterial classes and is contingent on the specific substitution pattern.

Antibacterial MRSA Cell Wall Synthesis

Kinase Inhibition Potential: Scaffold Validation vs. 6-Bromo-2-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a validated pharmacophore for kinase inhibition, particularly against PI3K p110alpha [1]. The specific substitution pattern of 6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine provides a strategic advantage over the non-aminated analog 6-bromo-2-methylimidazo[1,2-a]pyridine (CAS 4044-99-9). The latter lacks the 3-amino group, which is crucial for forming key hydrogen bonds within the ATP-binding pocket of kinases, as demonstrated in molecular modeling studies of related imidazo[1,2-a]pyridine-3-amine derivatives [1]. The presence of the 3-amine in the target compound enables it to serve as a privileged starting point for the synthesis of potent and selective kinase inhibitors, whereas the non-aminated analog is limited to applications as a general synthetic intermediate.

Kinase Inhibitor PI3K p110alpha

High-Impact Application Scenarios for 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine Based on Quantitative Evidence


HIV-1 Integrase Strand Transfer Inhibitor Probe Development

6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine is ideally suited as a starting probe for studying the strand transfer mechanism of HIV-1 integrase. Its selective inhibition of the strand transfer step (IC50 = 33 nM) while remaining inactive against 3'-processing (IC50 > 50,000 nM) provides a clear functional window [1]. This contrasts with the chloro analog, which shows no anti-HIV-1 activity, making the bromo derivative the preferred choice for mechanism-of-action studies focused on this specific catalytic function of the integrase enzyme .

Discovery of Novel Gram-Positive Antibiotics with a Unique Mechanism

This compound is a validated member of a new chemotype of antibacterial agents that target the cell wall synthesis of Gram-positive bacteria, including MRSA [1]. Its classification as a cell wall synthesis inhibitor distinguishes it from other imidazo[1,2-a]pyridin-3-amines with different substitution patterns that may act via alternative mechanisms, such as membrane disruption . This mechanistic specificity makes it a strategic choice for antibiotic discovery programs seeking to identify agents that overcome resistance to existing cell wall-targeting drugs.

Development of ATP-Competitive PI3K p110alpha Kinase Inhibitors

The imidazo[1,2-a]pyridin-3-amine core is a recognized scaffold for designing ATP-competitive kinase inhibitors, with particular utility in targeting the PI3K p110alpha isoform [1]. The presence of the 3-amino group in 6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine is a critical feature for forming essential hydrogen bonds within the ATP-binding pocket, a capability not shared by non-aminated analogs like 6-bromo-2-methylimidazo[1,2-a]pyridine . This structural prerequisite makes the target compound the unambiguous starting point for any medicinal chemistry campaign aiming to explore the PI3K inhibitory potential of this chemotype.

EAAT3 Transporter Pharmacology and Neuroscience Research

SAR studies on imidazo[1,2-a]pyridin-3-amines have identified that a small lipophilic substituent, such as a bromine at the 6-position, is essential for achieving selective inhibition of the excitatory amino acid transporter subtype 3 (EAAT3) over EAAT1,2, and 4 [1]. While 6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine itself may not be the most potent EAAT3 inhibitor, its structural features are directly aligned with the pharmacophore requirements for EAAT3 selectivity. Therefore, this compound serves as a critical building block for synthesizing and optimizing next-generation, selective EAAT3 inhibitors for neuroscience research, a property not guaranteed with analogs lacking the 6-bromo or 2-methyl groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.